molecular formula C8H10BrF3 B2662348 (4R,5R)-4-(Bromomethyl)-5-(trifluoromethyl)cyclohexene CAS No. 2253638-59-2

(4R,5R)-4-(Bromomethyl)-5-(trifluoromethyl)cyclohexene

Cat. No.: B2662348
CAS No.: 2253638-59-2
M. Wt: 243.067
InChI Key: LAIMBUHYEDZXBU-NKWVEPMBSA-N
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Description

(4R,5R)-4-(Bromomethyl)-5-(trifluoromethyl)cyclohexene is a chiral cyclohexene derivative engineered to serve as a sophisticated synthetic intermediate in advanced organic and medicinal chemistry research. Its molecular structure incorporates two key functional handles: a reactive bromomethyl group and a metabolically stable trifluoromethyl group, both positioned with precise stereocontrol on the cyclohexene ring. This configuration makes it an exceptionally valuable scaffold for constructing complex, optically active molecules. The primary research value of this compound lies in its application as a key chiral building block. The bromomethyl group is a versatile electrophilic site, readily participating in nucleophilic substitution reactions, metal-catalyzed cross-couplings such as Suzuki or Negishi reactions, and serving as a linchpin for further molecular elaboration . Concurrently, the trifluoromethyl group is a critical motif in modern drug discovery, known to enhance a compound's metabolic stability, influence its lipophilicity, and improve membrane permeability . The rigid, defined stereochemistry of the (4R,5R)-isomer is crucial for studying structure-activity relationships (SAR) and for the targeted synthesis of single-enantiomer compounds, particularly in the development of potential pharmaceuticals and agrochemicals. This compound is related to a class of specialized cyclic olefins, similar to 4-methylcyclohexene, which are recognized as valuable reagents in synthetic chemistry . The incorporation of the trifluoromethyl group places it within a significant class of compounds; over 85% of all FDA-approved drugs contain heterocycles, and fluorinated molecules are increasingly prominent among new anticancer agents . The synthesis and utilization of such complex, fluorinated scaffolds represent a cutting-edge area of research, enabling the exploration of novel chemical space . Intended Application Areas: Synthesis of chiral ligands and catalysts; Development of fluorinated analogs of bioactive molecules; Fragment-based drug discovery; Material science research. WARNING: This product is classified as For Research Use Only (RUO). It is NOT intended for diagnostic or therapeutic procedures, nor for human use of any kind. Proper handling procedures for chemicals should be followed at all times.

Properties

IUPAC Name

(4R,5R)-4-(bromomethyl)-5-(trifluoromethyl)cyclohexene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrF3/c9-5-6-3-1-2-4-7(6)8(10,11)12/h1-2,6-7H,3-5H2/t6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAIMBUHYEDZXBU-NKWVEPMBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(C1CBr)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CC[C@H]([C@@H]1CBr)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5R)-4-(Bromomethyl)-5-(trifluoromethyl)cyclohexene typically involves the following steps:

    Starting Material: The synthesis begins with a suitable cyclohexene derivative.

    Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3) under appropriate conditions.

Industrial Production Methods

Industrial production of (4R,5R)-4-(Bromomethyl)-5-(trifluoromethyl)cyclohexene may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(4R,5R)-4-(Bromomethyl)-5-(trifluoromethyl)cyclohexene undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the double bond in the cyclohexene ring can yield saturated cyclohexane derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) can be used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be used for reduction reactions.

Major Products

    Substitution Products: Depending on the nucleophile, products such as azides, nitriles, or ethers can be formed.

    Oxidation Products: Alcohols, ketones, or carboxylic acids may be obtained.

    Reduction Products: Saturated cyclohexane derivatives are typical products.

Scientific Research Applications

Chemistry

In organic synthesis, (4R,5R)-4-(Bromomethyl)-5-(trifluoromethyl)cyclohexene serves as a versatile building block for the construction of complex molecules. Its unique functional groups allow for diverse chemical transformations.

Biology and Medicine

The compound’s chiral nature and functional groups make it a valuable intermediate in the synthesis of pharmaceuticals and biologically active molecules. It can be used to develop new drugs with potential therapeutic applications.

Industry

In material science, (4R,5R)-4-(Bromomethyl)-5-(trifluoromethyl)cyclohexene is used in the production of specialty polymers and advanced materials with unique properties, such as enhanced thermal stability and chemical resistance.

Mechanism of Action

The mechanism by which (4R,5R)-4-(Bromomethyl)-5-(trifluoromethyl)cyclohexene exerts its effects depends on the specific application. In chemical reactions, the bromomethyl and trifluoromethyl groups act as reactive sites for nucleophilic or electrophilic attack. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions.

Comparison with Similar Compounds

Key Observations:

Structural Features :

  • The target compound’s cyclohexene scaffold differs from aromatic (e.g., 1-benzyl-4-(chloromethyl)benzene) or oxygen-containing heterocycles (e.g., oxane derivatives).
  • Substituent reactivity varies: bromomethyl groups are superior leaving groups compared to chloromethyl, making the target compound more reactive in nucleophilic substitutions .

Data Inconsistencies :

  • The formula C₈H₁₀BrF₃ is listed for both the target compound and 4-(chloromethyl)oxane-4-carbonitrile, despite the latter’s name implying a chlorine substituent. This suggests possible transcription errors in the catalogue .
  • Molecular weights for C₈H₁₀BrF₃ (e.g., 179.06 vs. 159.62) are inconsistent with calculated values (~243 g/mol), further indicating data reliability issues.

Functional Group Impact: Trifluoromethyl (-CF₃): Enhances metabolic stability and electronegativity in the target compound, which is absent in analogues like methyl 5-(bromomethyl)-2-cyanobenzoate. Nitrile (-CN): Present in 4-(chloromethyl)oxane-4-carbonitrile, it increases polarity and reactivity in click chemistry applications.

Notes on Data Limitations

The Enamine Ltd catalogue contains discrepancies in molecular formulas and weights, necessitating verification through independent sources (e.g., NMR, mass spectrometry). Researchers should cross-check CAS numbers and structural descriptors before experimental use.

Biological Activity

(4R,5R)-4-(Bromomethyl)-5-(trifluoromethyl)cyclohexene is a chiral organic compound notable for its unique structure and potential biological applications. The presence of bromomethyl and trifluoromethyl groups on the cyclohexene ring enhances its reactivity and interaction with various biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound is characterized by:

  • Chirality : The (4R,5R) configuration contributes to its specific interactions with biological molecules.
  • Functional Groups : The bromomethyl group can participate in nucleophilic substitutions, while the trifluoromethyl group enhances lipophilicity and metabolic stability.

The biological activity of (4R,5R)-4-(Bromomethyl)-5-(trifluoromethyl)cyclohexene is largely attributed to its ability to interact with molecular targets such as enzymes or receptors. These interactions can occur through:

  • Covalent Bonding : The bromomethyl group may form covalent bonds with nucleophilic sites on proteins.
  • Non-Covalent Interactions : The trifluoromethyl group can enhance hydrophobic interactions, facilitating binding to lipid membranes or protein active sites.

Biological Activity Overview

Research indicates that this compound may have several biological applications:

1. Pharmaceutical Applications

The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its unique functional groups allow for modifications that can lead to biologically active derivatives. For instance:

  • Potential Antagonists : Similar compounds have been developed as antagonists for various receptors, suggesting that (4R,5R)-4-(Bromomethyl)-5-(trifluoromethyl)cyclohexene could be explored for similar activities .

2. Enzyme Inhibition

In studies involving enzyme interactions, the compound may inhibit specific enzymes through competitive or non-competitive mechanisms. This property is crucial in drug development, particularly for cancer therapies where enzyme inhibition plays a significant role .

Comparative Analysis with Similar Compounds

To understand the uniqueness and potential advantages of (4R,5R)-4-(Bromomethyl)-5-(trifluoromethyl)cyclohexene, a comparison with structurally similar compounds is essential:

Compound NameFunctional GroupsBiological ActivityNotes
(4R,5R)-4-(Chloromethyl)-5-(trifluoromethyl)cyclohexeneChloromethylModerateLess reactive than bromine
(4R,5R)-4-(Bromomethyl)-5-(difluoromethyl)cyclohexeneDifluoromethylLowReduced lipophilicity
(4R,5R)-4-(Bromomethyl)-5-(trifluoromethyl)cyclohexaneNoneLowSaturated structure limits reactivity

The presence of both bromine and trifluoromethyl groups in (4R,5R)-4-(Bromomethyl)-5-(trifluoromethyl)cyclohexene provides enhanced reactivity and potential for diverse biological applications compared to its analogs.

Case Studies

  • Synthesis of Pharmaceutical Intermediates : Research has demonstrated that derivatives of (4R,5R)-4-(Bromomethyl)-5-(trifluoromethyl)cyclohexene exhibit promising activity against certain cancer cell lines when modified appropriately .
  • Enzyme Interaction Studies : Experimental data indicate that compounds similar to (4R,5R)-4-(Bromomethyl)-5-(trifluoromethyl)cyclohexene can inhibit key metabolic enzymes involved in steroid hormone synthesis .

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